N-(3,6-dimethyl-2-nitrophenyl)acetamide
Description
N-(3,6-Dimethyl-2-nitrophenyl)acetamide is an acetamide derivative featuring a nitro group at the 2-position and methyl groups at the 3- and 6-positions on the phenyl ring. Its molecular formula is C₁₀H₁₁N₂O₃, with a molecular weight of 207.21 g/mol.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(3,6-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-7(2)10(12(14)15)9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChI Key |
BGJRFFYDQCNGBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between N-(3,6-dimethyl-2-nitrophenyl)acetamide and related compounds:
Key Observations:
- Substituent Position Effects : The nitro group at the 2-position (target compound) versus 3-position (N-(3-nitrophenyl)acetamide) alters electronic distribution and steric hindrance, impacting reactivity and interaction with biological targets .
- Methyl vs.
- Complex Heterocyclic Derivatives: Compounds with fused rings (e.g., pyridazinones, quinazolines) exhibit targeted pharmacological activities (e.g., FPR2 agonism, anti-cancer effects), suggesting that the target compound’s nitro and methyl groups could be modified for similar applications .
Physicochemical Properties
- Lipophilicity : Methyl groups (target compound) likely increase logP compared to chloro or nitro analogs, affecting bioavailability.
- Crystal Packing : Intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygen and methyl hydrogens) observed in N-(4-chloro-2-nitrophenyl)acetamide derivatives may influence the target compound’s crystallinity and solubility .
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